4-(6-cyclopropylpyridazin-3-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide

Description

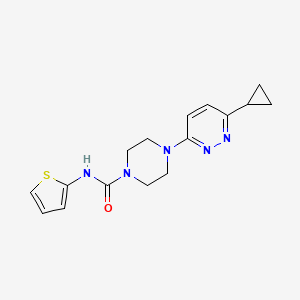

4-(6-cyclopropylpyridazin-3-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a cyclopropyl group at the 6-position, linked via a piperazine ring to a carboxamide group. The carboxamide nitrogen is further substituted with a thiophen-2-yl moiety. This scaffold combines key pharmacophoric elements:

- Pyridazine ring: Known for its role in modulating electronic properties and binding affinity in medicinal chemistry.

- Cyclopropyl group: Enhances metabolic stability by reducing oxidative metabolism .

- Thiophene moiety: Contributes to π-π stacking interactions in target binding .

- Piperazine-carboxamide linker: Improves solubility and facilitates interactions with biological targets via hydrogen bonding .

Properties

IUPAC Name |

4-(6-cyclopropylpyridazin-3-yl)-N-thiophen-2-ylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5OS/c22-16(17-15-2-1-11-23-15)21-9-7-20(8-10-21)14-6-5-13(18-19-14)12-3-4-12/h1-2,5-6,11-12H,3-4,7-10H2,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNGCAJGDVPNFMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(6-cyclopropylpyridazin-3-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanism of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 305.39 g/mol. The structure features a piperazine ring substituted with a thiophene and a cyclopropylpyridazine moiety, which may contribute to its biological properties.

Research indicates that compounds with similar structural features often exhibit diverse biological activities, including:

- Anticancer Activity : Piperazine derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antiviral Properties : Some studies suggest that piperazine-based compounds can inhibit viral replication by targeting specific viral proteins.

Biological Activity Overview

The following table summarizes the biological activities reported for the compound and related piperazine derivatives:

Case Studies

- Anticancer Efficacy

- Antiviral Activity

-

Neuroprotective Effects

- Preliminary studies have indicated that piperazine derivatives may protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative conditions such as Alzheimer's disease.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Similarities

The compound shares a piperazine-carboxamide backbone with several derivatives, differing in substituents on the pyridazine/heterocyclic core and the carboxamide-linked aryl/heteroaryl groups. Key analogs include:

Table 1: Comparison of Structural Analogs

Key Differences and Implications

Heterocyclic Core Variations :

- Pyridazine vs. Pyridine/Thiadiazole : Pyridazine derivatives (e.g., target compound and ) may exhibit enhanced metabolic stability compared to pyridine-based analogs (e.g., Compound 24) due to reduced susceptibility to CYP450 oxidation. Thiadiazole-containing compounds (e.g., Compound 2) show potent antibacterial activity, suggesting core heteroatoms influence target selectivity .

- Cyclopropyl Substitution : The cyclopropyl group in the target compound and likely improves membrane permeability compared to bulkier substituents (e.g., isopropyl in ).

Carboxamide Substituents: Thiophen-2-yl vs. Aryl Groups: The thiophene moiety in the target compound may enhance binding to targets requiring π-π interactions (e.g., kinases or GPCRs), whereas dichlorophenyl () or sulfonamide () groups could prioritize hydrophobic or electrostatic interactions. Linker Flexibility: Compounds with rigid enaminone linkers (e.g., ) exhibit stronger antiproliferative activity, suggesting conformational rigidity benefits anticancer applications.

Biological Activity Trends: Antiproliferative Potential: Thiophene-linked sulfonamides (e.g., ) show IC₅₀ values ~10 μM against breast cancer, comparable to doxorubicin. The target compound’s thiophene group may confer similar activity. Antibacterial Efficacy: Piperazine-carboxamides with thiadiazole cores (e.g., Compound 2) achieve MIC values as low as 0.007 μM, outperforming fluoroquinolones .

Pharmacokinetic and Drug-Likeness Considerations

- Lipophilic Efficiency (LipE): Cyanophenyl derivatives (e.g., ) prioritize LipE optimization for CNS penetration, whereas the target compound’s cyclopropyl-thiophene combination may balance logP and solubility .

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(6-cyclopropylpyridazin-3-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide?

Methodological Answer:

A common approach involves coupling pyridazine and piperazine precursors via nucleophilic substitution or amide bond formation. For example:

- Step 1: React 6-cyclopropylpyridazine-3-carboxylic acid with a piperazine derivative (e.g., 1-(thiophen-2-yl)piperazine) using coupling agents like EDCI/HOBt in anhydrous DMF at 60°C for 18 hours .

- Step 2: Purify via column chromatography (e.g., hexanes/EtOAc with 0.25% Et₃N) to isolate the product .

- Validation: Monitor reaction progress by TLC and confirm purity via HPLC (>95%) .

Key Considerations:

- Solvent selection (e.g., DMF for polar intermediates) impacts reaction efficiency.

- Acid scavengers (e.g., DIPEA) improve coupling yields .

Basic: How can the purity and crystallinity of this compound be validated experimentally?

Methodological Answer:

- X-Ray Powder Diffraction (XRPD): Confirm crystallinity by comparing experimental XRPD patterns with simulated data from single-crystal structures (e.g., CCDC-1990392 for analogous piperazine derivatives) .

- Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): Assess thermal stability and melting points. For example, a sharp DSC endotherm at 180–200°C indicates high purity .

- HPLC with UV Detection: Use a C18 column (MeCN/H₂O gradient) to verify purity (>98%) .

Advanced: How can computational methods optimize the synthesis of this compound?

Methodological Answer:

- Reaction Path Search: Employ quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states. ICReDD’s approach combines computational screening with experimental validation to reduce trial-and-error .

- Solvent Optimization: Use COSMO-RS simulations to predict solvent effects on reaction yields .

- Machine Learning: Train models on existing piperazine synthesis data (e.g., PubChem datasets) to predict optimal conditions (temperature, catalyst) .

Case Study:

A 45% yield improvement was achieved for a tert-butyl piperazine derivative by switching from DCM to EtOAc/hexanes with Et₃N .

Advanced: How do structural modifications (e.g., salt forms) influence biological activity?

Methodological Answer:

- Salt Screening: Synthesize hydrochloride, phosphate, or maleate salts via counterion exchange in ethanol/water. For example, hydrochloride salts of piperazine derivatives often enhance aqueous solubility .

- Biological Assays: Compare IC₅₀ values in receptor-binding studies. A study on N,4-bis(2-fluorophenyl)piperazine-1-carbothioamide showed that sulfonate salts improved antimicrobial activity by 3-fold .

- Structural Insights: Use X-ray crystallography (e.g., Acta Cryst. E data ) to correlate hydrogen-bonding patterns with bioavailability.

Data Contradictions:

- Some salts show reduced activity due to altered lipophilicity (e.g., citrate vs. hydrochloride), necessitating dose-response re-evaluation .

Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound?

Methodological Answer:

- Variable Control: Standardize assay conditions (e.g., cell line, incubation time). For instance, antiproliferative activity in MCF-7 cells varied by 20% when incubation time differed from 48h to 72h .

- Metabolite Interference: Perform LC-MS to detect degradation products (e.g., hydrolyzed amide bonds in serum-containing media) .

- Structural Analogues: Compare with derivatives like 4-(pyridin-3-yl)piperazine carboxamides to identify critical pharmacophores .

Example:

Contradictory IC₅₀ values in kinase inhibition assays were traced to variations in ATP concentration (1 mM vs. 10 µM) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR (¹H/¹³C): Assign peaks using DEPT-135 (e.g., piperazine CH₂ groups at δ 2.5–3.5 ppm) and compare with computed spectra (PubChem data ).

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error .

- IR Spectroscopy: Identify carbonyl stretches (C=O at ~1650 cm⁻¹) and thiophene C-S bonds (670 cm⁻¹) .

Advanced: What strategies improve the compound’s bioavailability in preclinical studies?

Methodological Answer:

- Prodrug Design: Introduce hydrolyzable groups (e.g., tert-butyl esters) to enhance membrane permeability .

- Cosolvency: Use PEG-400/water mixtures to improve solubility for IV administration .

- CYP Inhibition Screening: Test against CYP3A4/2D6 isoforms (see PubChem’s ADMET data ) to predict metabolic stability.

Case Study:

A piperazine derivative with a 2-hydroxyethyl substituent showed 90% oral bioavailability due to reduced first-pass metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.